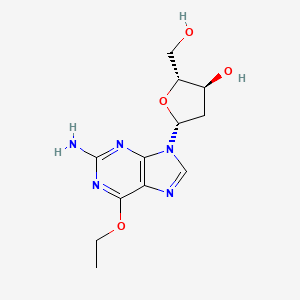

O(6)-Ethyl-2'-deoxyguanosine

Description

Properties

Molecular Formula |

C12H17N5O4 |

|---|---|

Molecular Weight |

295.29 g/mol |

IUPAC Name |

(2R,3S,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C12H17N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16)/t6-,7+,8+/m0/s1 |

InChI Key |

AQRYUWBBKDNOHV-XLPZGREQSA-N |

SMILES |

CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Isomeric SMILES |

CCOC1=NC(=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)N |

Canonical SMILES |

CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

O⁶-Methyl-2'-Deoxyguanosine (O⁶-Me-dG)

- Structure : Methyl group at the O⁶ position of guanine.

- Formation : Generated by methylating agents (e.g., methylnitrosourea).

- Human O⁶-alkylguanine DNA alkyltransferase (AGT) repairs O⁶-Me-dG more efficiently than O⁶-Et-dG due to steric hindrance from the bulkier ethyl group .

- Detection : Co-quantified with O⁶-Et-dG via LC-MS/MS, enabling comparative adduct studies .

8-Oxo-7,8-Dihydro-2'-Deoxyguanosine (8-oxodG)

- Structure : Oxidative damage product with a hydroxylated and opened imidazole ring.

- Formation : Generated by reactive oxygen species (ROS) or UVA light in the presence of acrylamide and TBHQ .

- Biological Impact : Biomarker for oxidative stress linked to diabetes and cancer. Unlike O⁶-Et-dG, it is repaired via base excision repair (BER) rather than AGT .

- Detection : HPLC-UV/ESI-MS with reported concentrations up to 1,658 ppb under oxidative conditions .

O⁶-[4-(3-Pyridyl)-4-Oxobut-1-yl]-2'-Deoxyguanosine (O⁶-POB-dG)

- Structure : Bulky pyridyloxobutyl group at the O⁶ position.

- Formation : Derived from tobacco-specific nitrosamines (e.g., NNK).

- Biological Impact : AGT repairs O⁶-POB-dG slower than O⁶-Et-dG due to steric hindrance, increasing mutagenic persistence. This adduct is associated with lung and pancreatic cancer .

N²-Ethyl-2'-Deoxyguanosine (N²-Et-dG)

- Structure : Ethyl group at the N² position of guanine.

- Formation: Produced by acetaldehyde exposure, a metabolite of ethanol.

- Biological Impact: Impairs transcription and replication, contributing to alcohol-related carcinogenesis.

6-(1-Hydroxyhexanyl)-8-Hydroxy-1,N²-Propano-2'-Deoxyguanosine (HNE-dG)

- Structure: Cyclic propano adduct derived from lipid peroxidation product 4-hydroxynonenal.

- Formation : Generated under oxidative stress.

- Biological Impact : Blocks replication and transcription, linked to aging and inflammation. Repair mechanisms differ significantly from O⁶-alkyl adducts .

Comparative Data Table

Key Research Findings and Implications

- Repair Efficiency : AGT repairs O⁶-Me-dG faster than O⁶-Et-dG and O⁶-POB-dG, highlighting the impact of alkyl group size on repair kinetics .

- Disease Associations: O⁶-Et-dG and O⁶-POB-dG are linked to chemical carcinogenesis, while 8-oxodG is a biomarker for metabolic and oxidative disorders .

- Structural Impact : Bulky adducts (e.g., O⁶-POB-dG) cause prolonged replication errors, whereas smaller alkyl groups (e.g., O⁶-Me-dG) are repaired more efficiently .

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), 2'-deoxyguanosine reacts with 1,2-epoxybutane at 50–60°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, where the oxygen at O⁶ attacks the electrophilic ethyl group. A molar ratio of 1:5 (deoxyguanosine to ethylating agent) is typically employed to maximize yield. Isotopic labeling, such as deuterium at the ethyl group (O⁶-ethyl-d5), enhances detection in mass spectrometry by increasing molecular weight distinctiveness.

Table 1: Optimization of Alkylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | +30% vs. RT |

| Solvent | Anhydrous DMSO | +25% vs. H₂O |

| Reaction Time | 12–24 hours | Plateau at 18h |

| Molar Ratio (Substrate:Agent) | 1:5 | Maximizes O⁶ selectivity |

Purification and Characterization

Post-reaction, the crude mixture is purified via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of 5–30% acetonitrile in 10 mM ammonium acetate (pH 5.0). O⁶-ethyl-2'-deoxyguanosine elutes at 14–16 minutes under these conditions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms the product via a parent ion at m/z 302.34 (C₁₂H₁₄D₅N₅O₄) and characteristic fragments at m/z 176.1 (guanine-ethyl) and 126.0 (deoxyribose).

Mitsunobu-Based Protection-Deprotection Strategy

To avoid N7 or N2 alkylation side reactions, the Mitsunobu reaction is employed to protect the O⁶ position before introducing modifications. This method, adapted from protocols for N2-substituted deoxyguanosines, ensures regioselectivity.

Stepwise Synthesis

-

Protection of 2-NH₂ and Hydroxyl Groups :

2'-Deoxyguanosine is acetylated at the 3' and 5' hydroxyls using acetic anhydride in pyridine, forming 3',5'-O-diacetyl-2'-deoxyguanosine. The 2-NH₂ group is simultaneously protected. -

O⁶ Alkylation :

The protected derivative undergoes Mitsunobu alkylation with trimethylsilylethanol (TMS-EtOH), diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF. This step installs a trimethylsilylethyl (TMSE) group at O⁶, yielding 6-O-TMSE-2'-deoxyguanosine. -

Deprotection :

Sodium methoxide in methanol removes acetyl and TMSE groups, regenerating free hydroxyls and exposing O⁶ for subsequent ethylation.

Table 2: Mitsunobu Reaction Parameters

| Reagent | Role | Stoichiometry |

|---|---|---|

| TMS-EtOH | Alkyl donor | 1.2 equiv |

| DEAD | Oxidizing agent | 1.5 equiv |

| PPh₃ | Reducing agent | 1.5 equiv |

| Reaction Time | 6 hours (25°C) | 85% yield |

Advantages and Limitations

This method achieves >85% regioselectivity for O⁶ but requires multiple purification steps. The use of DEAD and PPh₃ necessitates rigorous exclusion of moisture, and scalability is limited by the cost of silicon-based protecting groups.

| Condition | Optimal Value | Conversion Rate |

|---|---|---|

| Temperature | 35°C | 95% |

| pH | 5.0 | 90% |

| Substrate Concentration | 100 mM (each) | 88% |

Integration with Chemical Ethylation

The enzymatically derived 2'-deoxyguanosine is then subjected to chemical ethylation (Section 1), creating a hybrid approach that reduces reliance on fully synthetic routes.

Analytical Challenges and Solutions

Q & A

Basic: What are the established synthetic routes for O(6)-Ethyl-2'-deoxyguanosine, and how do reaction conditions influence product purity?

Methodological Answer:

this compound is typically synthesized via alkylation of 2'-deoxyguanosine using ethylating agents. Key methods include:

- Trifluoroacetic anhydride (TFAA)-mediated alkylation : TFAA in pyridine activates the O6 position for ethylation, achieving moderate yields (50–70%) .

- Phosphoramidite chemistry : Used in oligonucleotide synthesis to incorporate O(6)-ethyl-dG into DNA strands, ensuring site-specific modification .

Critical Considerations : - Purity depends on protecting group strategies (e.g., acetyl or silyl groups) to prevent undesired N7 alkylation .

- Post-synthesis purification via reverse-phase HPLC is essential to remove unreacted intermediates .

Basic: How is this compound detected and quantified in biological samples?

Methodological Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Provides high sensitivity (detection limits ~0.1 fmol/μg DNA) using isotope-labeled internal standards (e.g., ¹⁵N₅-O(6)-ethyl-dG) .

- Solid-phase extraction (SPE) : Pre-concentrates adducts from urine or leukocyte DNA, minimizing matrix interference .

Validation : - Cross-validate with enzymatic digestion (e.g., DNA hydrolysis with nuclease P1) to confirm adduct identity .

Basic: What biological implications arise from this compound formation?

Methodological Answer:

- Mutagenicity : The ethyl group disrupts base pairing, causing G→A transitions during replication .

- Transcription blockage : RNA polymerase II stalls at O(6)-ethyl-dG sites, potentially altering gene expression .

Experimental Evidence : - In vivo detection in human leukocytes after alcohol consumption links it to acetaldehyde exposure, a known carcinogen .

Advanced: How do interstrand cross-links involving this compound impact DNA repair mechanisms?

Methodological Answer:

- Cross-link formation : O(6)-ethyl-dG can form interstrand cross-links in 5'-GNC motifs, blocking replication and repair .

- Repair by O⁶-alkylguanine-DNA alkyltransferase (AGT) : AGT directly transfers the ethyl group to its active site, restoring guanine. However, repair efficiency drops in repetitive sequences (e.g., telomeres) due to steric hindrance .

Experimental Design : - Use AGT-deficient cell lines to study unrepaired adduct accumulation and its cytotoxic effects .

Advanced: What structural characterization techniques resolve this compound conformations in DNA?

Methodological Answer:

- X-ray crystallography : Reveals hydrogen-bonding motifs (e.g., Hoogsteen pairing) in modified oligonucleotides .

- Solid-state NMR : Probes alkylation-induced distortions in duplex DNA, such as minor groove widening .

Limitations : - Crystallization challenges for ethylated adducts require 3',5'-bis-O-acyl derivatives to enhance stability .

Advanced: How should researchers address contradictions in this compound stability across studies?

Methodological Answer:

- Adduct half-life : Discrepancies arise from varying pH (e.g., faster depurination at pH <7) and cellular redox conditions .

- Confounding factors : In human studies, adjust for smoking, diet, and ethanol metabolism rates, which influence adduct accumulation .

Resolution : - Use standardized protocols (e.g., neutral pH during DNA extraction) and report experimental conditions comprehensively .

Advanced: What experimental design challenges arise when studying this compound in vivo?

Methodological Answer:

- Adduct instability : Ethyl groups are labile under alkaline conditions; use mild hydrolysis (e.g., 0.1 M HCl, 70°C) to preserve integrity .

- Background noise : Differentiate endogenous O(6)-ethyl-dG from ex vivo artifacts via negative controls (e.g., untreated DNA) .

Innovative Approaches : - Employ click chemistry to fluorescently tag adducts for single-molecule imaging in live cells .

Advanced: How do oxidative (8-OHdG) and alkylative (O(6)-ethyl-dG) DNA damage biomarkers differ in experimental interpretation?

Methodological Answer:

- Oxidative damage (8-OHdG) : Reflects ROS exposure; detected via ELISA or LC-MS/MS after DNA hydrolysis .

- Alkylative damage (O(6)-ethyl-dG) : Indicates exogenous carcinogen exposure; requires adduct-specific antibodies or MS/MS fragmentation .

Key Contrast : - 8-OHdG correlates with chronic inflammation, while O(6)-ethyl-dG is a direct tracer of ethanol/acetaldehyde exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.